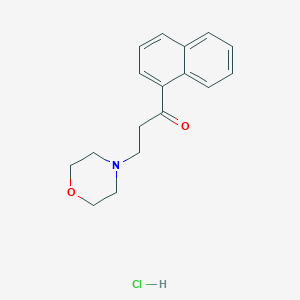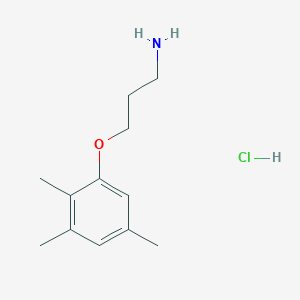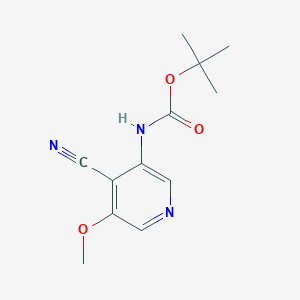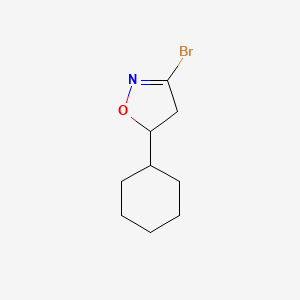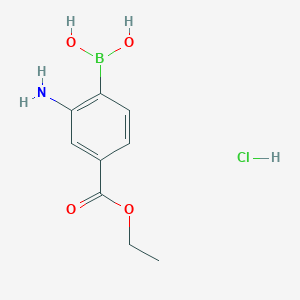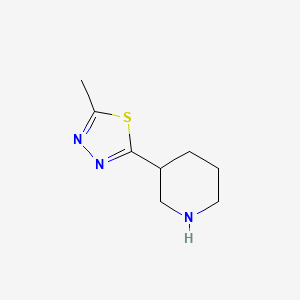
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Vue d'ensemble
Description
“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a chemical compound with the IUPAC name 2-methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole hydrochloride . It has a molecular weight of 219.74 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which include “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The InChI code for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is 1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a solid compound with a molecular weight of 219.74 .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A series of compounds, including those with structures related to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, have been synthesized and evaluated for leishmanicidal activity against Leishmania major. These compounds exhibited better activity than the reference drug, highlighting their potential in treating leishmaniasis (Foroumadi et al., 2005).
- Novel scaffolds including Thiadiazolyl Piperidine were synthesized from biologically active stearic acid. These compounds showed antimicrobial activities against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Abdelmajeid et al., 2017).
- Research on 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has shown significant antiproliferative effects on human leukemic cells. This indicates the therapeutic potential of these compounds in cancer treatment (Sharath Kumar et al., 2014).
Development of Antagonists and Agents
- Piperidinopiperidine thiadiazoles have been evaluated as new leads for histamine H3 receptor antagonists, showing promising results in reducing non-fasting glucose levels in diabetic mice models. This suggests their utility in diabetes treatment (Rao et al., 2012).
- A study on CXCR3 antagonists identified a 5-(piperidin-4-yl)amino-1,2,4-thiadiazole derivative with good potency and oral bioavailability in mice, pointing towards its potential in treating diseases mediated by the CXCR3 receptor (Watson et al., 2007).
Structural and Mechanistic Studies
- Structural analysis of a compound closely related to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine revealed its distorted boat conformation and the potential for forming hydrogen-bonded networks, providing insights into its chemical behavior and potential applications (Ganesan et al., 2013).
Orientations Futures
The future directions for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new, effective drugs and anticancer strategies is a continuous process, and the modification of the structure of known derivatives with documented activity is one of the methods of searching for new compounds .
Propriétés
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOWKTCTHGQHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670539 | |
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
CAS RN |
933705-14-7 | |
| Record name | 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
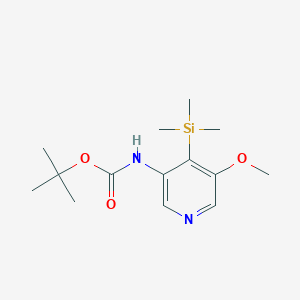
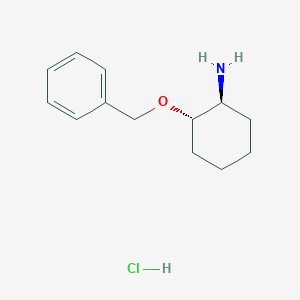
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)
